N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Description
CAS and Synonym Designations
N-[2-(2-Bromophenyl)-2-oxoethyl]-2-chloroacetamide is uniquely identified by its CAS Registry Number 1354954-01-0 . This identifier distinguishes it from structurally similar compounds. Synonyms include:
- 1354954-01-0 (CAS-based systematic label)
- EEC95401 (European Inventory designation)
- EN300-84639 (commercial catalog identifier)
- Z1251333065 (supplier-specific code).
These aliases facilitate cross-referencing in chemical databases and commercial catalogs but do not alter the compound’s structural identity.
IUPAC Naming Conventions
The IUPAC name follows systematic rules for substituted acetamides and aromatic systems:
- Parent chain : Acetamide (ethanamide derivative).
- Substituents :
- A 2-chloro group on the acetyl moiety.
- An N-linked 2-(2-bromophenyl)-2-oxoethyl group.
- Aromatic system : Bromine at the ortho position of the phenyl ring.
The resulting name, This compound , precisely describes the connectivity and substituent positions.
Molecular Formula and Weight
The compound’s molecular formula is C₁₀H₉BrClNO₂ , derived from its structural components:
- Phenyl ring : C₆H₄Br (substituted with bromine).
- Oxoethyl group : C₂H₃O (linking the phenyl ring to the acetamide).
- Chloroacetamide backbone : C₂H₄ClNO.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrClNO₂ |
| Molecular Weight (g/mol) | 290.54 |
This molecular weight aligns with isotopic distributions confirmed by high-resolution mass spectrometry.
Structural Isomerism and Substituent Effects
Structural Isomerism
- Positional Isomers : Varying bromine positions on the phenyl ring (e.g., para-bromo analog , meta-bromo analog ) yield distinct compounds. For example:
- Functional Group Isomerism : Replacement of the oxo group with alternative functionalities (e.g., amino, thio) would alter reactivity and physical properties.
Substituent Effects
- Bromine (ortho position) :
- Chloroacetamide moiety :
These structural nuances underscore the compound’s uniqueness in chemical reactivity and application potential, distinct from its isomers.
Properties
IUPAC Name |
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGWEZXIHHTHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide typically involves the reaction of 2-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Catalyst/Base: Triethylamine or other organic bases
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form corresponding bromophenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of azidoacetamide or thioacetamide derivatives.
Reduction Reactions: Formation of N-[2-(2-bromophenyl)-2-hydroxyethyl]-2-chloroacetamide.
Oxidation Reactions: Formation of 2-bromophenol derivatives.
Scientific Research Applications
Antimicrobial Activity
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that derivatives of this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria.
- Key Findings :
- Compounds derived from this compound displayed minimum inhibitory concentrations (MIC) in the range of 32–256 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Molecular docking studies indicated effective binding interactions with bacterial enzymes, suggesting a mechanism of action that interferes with cell wall synthesis .
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Effective |
| Candida albicans | 128 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line.
- Key Findings :
- In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects against cancer cells .
- The compound was found to induce apoptosis through mechanisms involving the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, which are critical for programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5–15 | Apoptosis induction |
| HepG2 | 10–20 | Cell cycle arrest at G2/M phase |
Antimicrobial Efficacy Study
A study published in MDPI evaluated the antimicrobial efficacy of this compound derivatives. The results indicated that structural modifications significantly enhanced antimicrobial potency, particularly against Gram-positive bacteria.
Cytotoxicity Assessment
Research conducted on the cytotoxic effects of this compound on MCF-7 and HepG2 cells demonstrated that treatment led to significant cell growth inhibition and apoptosis induction. The study highlighted the selectivity of these compounds towards cancerous cells over normal mammalian cells, suggesting their therapeutic potential .
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group and the chloroacetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Bromo-N-(2-chlorophenyl)acetamide
- Structure : Replaces the 2-oxoethyl group with a direct bromoacetamide linkage to the 2-chlorophenyl ring.
- Crystal structure analysis reveals that the N–H bond is synperiplanar to the ortho-Cl substituent, creating a planar conformation stabilized by intramolecular C–H···O interactions .
- Reactivity : The bromine atom in the acetamide side chain may enhance electrophilicity, favoring nucleophilic substitution reactions.
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
- Structure : Features a 4-bromophenyl group and a 4-chlorophenylacetamide chain.
- Crystal Packing: The dihedral angle between the bromophenyl and chlorophenyl moieties is 68.21°, leading to a non-planar conformation. Intermolecular N–H···O hydrogen bonds form chains along the [010] direction .
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Substitutes bromine with fluorine at the para position of the phenyl ring.
- Electronic Effects : Fluorine’s high electronegativity increases the electron-withdrawing effect on the aromatic ring, altering the compound’s acidity (pKa) and reactivity in coupling reactions. The crystal structure shows intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding .
Functional Group Variations
N-(4-Acetylphenyl)-2-chloroacetamide
- Structure : Replaces the 2-bromophenyl-2-oxoethyl group with a 4-acetylphenyl moiety.
- Biological Relevance : Acts as a tyrosinase inhibitor due to the acetyl group’s ability to chelate metal ions in enzyme active sites. The chloroacetamide chain likely enhances membrane permeability compared to bulkier substituents .
N-{[(4-Bromophenyl)amino]carbonyl}-2-chloroacetamide
- Structure : Incorporates a urea linkage (N–CO–N) instead of the ketone group.
- This structural feature is advantageous in designing kinase inhibitors .
Heterocyclic Derivatives
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
- Structure: Introduces a furan ring via an aminoethyl linker.
- Bioactivity : The furan moiety may enhance π-π stacking interactions with biological targets, such as G-protein-coupled receptors. The hydrochloride salt improves aqueous solubility, which is critical for pharmacokinetics .
Biological Activity
N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H10BrClN2O2
- Molecular Weight : 305.56 g/mol
- Functional Groups : The compound contains a bromophenyl group, a chloroacetamide moiety, and an oxoethyl group, which contribute to its biological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or proteins by binding to their active sites, disrupting cellular processes that lead to antimicrobial or anticancer effects .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study screened several chloroacetamides for their effectiveness against bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated that compounds with brominated phenyl groups showed enhanced antimicrobial properties due to increased lipophilicity, facilitating better membrane penetration .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Methicillin-resistant S. aureus | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the modulation of the Bax/Bcl-2 ratio, activation of caspase pathways, and cell cycle arrest at critical phases .
Case Study: Anticancer Effects on MCF-7 Cells
In vitro studies revealed that treatment with this compound led to:
- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 50 µg/mL.
- Apoptosis Induction : Increased apoptotic cell death confirmed by flow cytometry analysis.
- Cell Cycle Arrest : Notable arrest in the G1/S phase, indicating disruption of normal cell proliferation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatic substrates. Key intermediates, such as 2-chloro-N-(2-oxoethyl)acetamide derivatives, are characterized using IR spectroscopy (C=O, C-H, and NH absorption bands) and NMR spectroscopy (chemical shifts for CH₂, aromatic protons, and NH groups) . For example, analogous compounds like 2-chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide were validated via -NMR signals at δ 4.5–5.0 ppm for CH₂ and δ 8.0–8.5 ppm for aromatic protons .
Q. How can researchers ensure safety when handling this compound in the lab?
- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for neutralizing spills (e.g., sodium bicarbonate for acidic byproducts) . Storage should be in airtight containers at 2–8°C to prevent decomposition .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and structure?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic signals (e.g., δ 170–175 ppm for C=O in -NMR).
- IR : Confirm carbonyl (1650–1750 cm) and amide (3200–3400 cm) stretches.
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C—H···O hydrogen bonds observed in related N-(substituted phenyl)acetamides) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact reactivity and biological activity?
- Methodological Answer : Compare positional isomers (e.g., para- vs. ortho-substituted bromophenyl groups) using computational chemistry (DFT for electron distribution) and in vitro assays . For example, replacing chlorine with bromine increases steric hindrance and alters nucleophilic substitution rates . Analogous compounds with 3-chlorophenyl groups show enhanced antimicrobial activity due to improved membrane permeability .
Q. What strategies resolve contradictions in reported synthetic yields for analogous chloroacetamides?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) . For instance, low yields (2–5%) in multi-step syntheses (e.g., ) may arise from competing side reactions (e.g., dimerization). Screening solvents (DCM vs. THF), catalysts (e.g., p-TsOH), and temperatures (25°C vs. reflux) can improve efficiency .
Q. How can researchers validate the compound’s role as a kinase inhibitor or enzyme modulator?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., coagulation factor Xa, glucokinase) .
- Enzymatic assays : Measure IC values via fluorometric or colorimetric methods (e.g., inhibition of thrombin generation in plasma) .
- SAR studies : Synthesize derivatives with modified acetamide or bromophenyl groups to correlate structure with activity .
Q. What are the challenges in crystallizing this compound, and how do crystal structures inform drug design?
- Methodological Answer : Crystallization often requires slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures). Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N—H···O hydrogen bonds) critical for stability and solubility . For example, the crystal structure of 2-bromo-N-(2-chlorophenyl)acetamide showed a planar amide group, facilitating π-stacking interactions .
Q. How can isotopic labeling (e.g., ) track metabolic pathways of this compound in biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
